molecular formula C20H18N4O2 B2541347 N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 899394-56-0

N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2541347
CAS No.: 899394-56-0
M. Wt: 346.39
InChI Key: OJJNFAZOROVBCZ-UHFFFAOYSA-N
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Description

N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic heterocyclic compound featuring a pyridopyrrolopyrimidine core with a benzyl group at the N-1 position and a carboxamide functionality at position 2. The compound is synthesized via hydrolysis of methyl ester intermediates followed by condensation with benzylamine derivatives using 1,10-carbonyldiimidazole (CDI) as a coupling agent .

Properties

IUPAC Name

N-benzyl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-8-9-17-22-18-15(20(26)24(17)12-13)10-16(23(18)2)19(25)21-11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJNFAZOROVBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications.

Structural Characteristics

The compound possesses a complex structure characterized by a pyrido-pyrrolo-pyrimidine framework. Its molecular formula is C18H18N4O2C_{18}H_{18}N_{4}O_{2} with a molecular weight of approximately 346.4 g/mol. The presence of multiple nitrogen atoms contributes to its biological activity, making it a subject of interest for various pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Common methods include:

  • Condensation Reactions : Involving carboxylic acid intermediates and aniline derivatives.
  • Use of Coupling Agents : Such as 1,1′-carbonyldiimidazole (CDI) in acetonitrile to facilitate the formation of the carboxamide linkage.
  • Purification Techniques : Including recrystallization and chromatography to isolate the final product .

Antiviral Properties

Recent studies have highlighted the compound's potential as an inhibitor of SARS-CoV-2 main protease (Mpro), demonstrating significant antiviral properties. In vitro assays conducted on Vero cells showed that derivatives of this compound could inhibit viral replication by more than 90% at certain concentrations while exhibiting minimal cytotoxicity .

Anti-inflammatory and Analgesic Effects

This compound has also been investigated for its anti-inflammatory and analgesic effects. These properties are attributed to its ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines.

The biological activity of this compound is primarily linked to its interaction with specific proteins involved in viral replication and inflammatory responses. Molecular docking studies suggest that the compound binds effectively within the active site of target proteins, inhibiting their function and thus preventing disease progression. Inhibition constants and binding affinities have been determined through various computational methods and in vitro assays .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamideSimilar core structure with varying alkyl groupsPotentially similar antiviral properties
7-benzyl-10-(2-methylbenzyl)-2,6,7,8,9,10-hexahydroimidazo-[1,2-a]-pyrido-[4,3-d]-pyrimidinDifferent ring system but shares biological targetsAnti-inflammatory effects
2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-(3-oxooxazinan)Contains different functional groups but similar activity profileAnticancer properties

This table illustrates the diversity within this class of heterocycles while underscoring the unique structural features of this compound that may contribute to its distinct biological activities.

Case Studies

Several case studies have been published detailing the efficacy of N-benzyl derivatives in clinical settings:

  • COVID-19 Treatment : A study demonstrated that specific derivatives significantly reduced viral load in infected cell lines.
  • Chronic Inflammation : Clinical trials indicated that patients receiving treatment with this compound exhibited reduced markers of inflammation compared to control groups.

These findings underscore the compound's potential as a therapeutic agent across various medical fields.

Comparison with Similar Compounds

Key Observations:

  • Methyl Position : Methyl groups at C-7 (target compound) versus C-9 () influence electronic distribution and steric hindrance, which may affect binding to biological targets.
  • Carboxamide Substituents : Aromatic substituents (e.g., benzyl, 4-methylphenyl) enhance π-π stacking interactions, while methoxy groups (e.g., 2,4-dimethoxyphenyl in ) improve solubility via hydrogen bonding .

Q & A

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateSubstituentYield (%)Melting Point (°C)
4a1-Methyl62281–283
4e1,7-Dimethyl59243–245
4b1-Propyl53264–266
Source:

Q. Table 2. Biological Activity Profile

Assay ModelTarget/EndpointResultReference
Broth microdilutionM. tuberculosis MIC20 mg/mL
Acetic acid writhingPain inhibition (%)45–60% (vs. control)

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